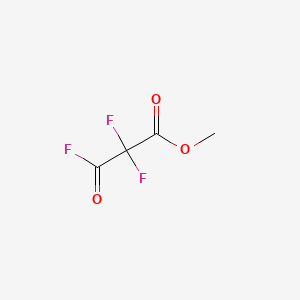
Methyl 2,2,3-trifluoro-3-oxopropanoate
Cat. No. B1198596
Key on ui cas rn:
69116-71-8
M. Wt: 156.06 g/mol
InChI Key: JNUANKSYWLJTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04316986
Procedure details


A mixture of 84 g (0.54 mol) of methyl difluorofluoroformylacetate, 104 g (1.0 mol) of fluorosulfonic acid and 9 g (0.038 mol) of HSbF6 was heated at 100° to 115° for 20 h. Then, 25.6 g of volatile product, collected through a condenser in a -80° trap, and boiling in the range of -25° to +10°, was identified by IR as difluoromalonyl fluoride (66% yield) based on the stoichiometry 2 FOCCF2CO2CH3 :CF2 (COF)2. Dimethyl difluoromalonate was also formed.


[Compound]
Name
HSbF6
Quantity
9 g
Type
reactant
Reaction Step One

Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:10])([C:7]([F:9])=[O:8])[C:3](OC)=[O:4].[F:11]S(O)(=O)=O>>[F:10][C:2]([F:1])([C:3]([F:11])=[O:4])[C:7]([F:9])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
84 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC)(C(=O)F)F
|
|
Name
|
|
|
Quantity
|
104 g
|
|
Type
|
reactant
|
|
Smiles
|
FS(=O)(=O)O
|
[Compound]
|
Name
|
HSbF6
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 100° to 115° for 20 h
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, 25.6 g of volatile product, collected through a condenser in a -80° trap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
boiling in the range of -25° to +10°
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)F)(C(=O)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
